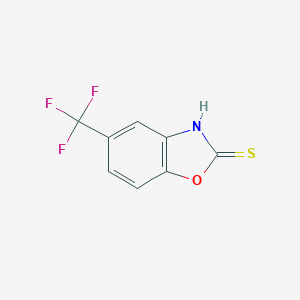

5-(Trifluoromethyl)benzoxazole-2(3H)-thione

Beschreibung

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-6-5(3-4)12-7(14)13-6/h1-3H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQRNNRGEFJOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158765 | |

| Record name | 2-Benzoxazolinethione, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13451-80-4 | |

| Record name | 5-(Trifluoromethyl)-2(3H)-benzoxazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13451-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazolinethione, 5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinethione, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry

An In-Depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

The benzoxazole nucleus is a cornerstone heterocyclic motif in medicinal chemistry, recognized for its planar, rigid structure and its presence in a multitude of pharmacologically active agents.[1][2] These compounds exhibit a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic incorporation of a trifluoromethyl (-CF₃) group and a thione (C=S) functionality onto this scaffold, as seen in 5-(Trifluoromethyl)benzoxazole-2(3H)-thione, creates a molecule of significant interest for drug discovery and development.

The -CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4] The benzoxazole-2(3H)-thione moiety is not merely a structural component; it is a versatile reactive handle. It exists in a dynamic equilibrium with its thiol tautomer, providing multiple sites for chemical modification and acting as an effective metal-coordinating ligand.[5][6] This guide offers a comprehensive technical overview of the synthesis, properties, reactivity, and potential applications of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione for researchers and scientists in the field.

Core Chemical and Physical Properties

5-(Trifluoromethyl)benzoxazole-2(3H)-thione is a fluorinated heterocyclic compound whose properties are defined by the interplay of its aromatic core, the electron-withdrawing trifluoromethyl group, and the reactive thione functionality.

Thione-Thiol Tautomerism

A critical feature of this molecule is its existence as a mixture of two tautomeric forms in equilibrium: the thione form and the thiol form. This equilibrium is fundamental to its reactivity, influencing its nucleophilic and coordination properties.[6]

Caption: Thione-thiol tautomerism of the title compound.

Physicochemical Data

The key identifying and physical properties of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione are summarized below.

| Property | Value | Source |

| CAS Number | 13451-80-4 | [7][8] |

| Molecular Formula | C₈H₄F₃NOS | [7][8] |

| Molecular Weight | 219.18 g/mol | [7][8] |

| Appearance | Off-white to light yellow powder (predicted) | - |

| Purity | ≥95% (typical commercial grade) | [8] |

| Melting Point | Not publicly available | - |

| Boiling Point | Not publicly available | - |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | - |

Synthesis and Mechanistic Insights

The most direct and established route for synthesizing benzoxazole-2(3H)-thiones is the cyclocondensation of the corresponding 2-aminophenol with a one-carbon thiocarbonyl source.[1] For the title compound, this involves the reaction of 2-amino-4-(trifluoromethyl)phenol with carbon disulfide (CS₂).

Synthetic Workflow

The synthesis is typically a two-step, one-pot process. The causality behind this workflow is rooted in fundamental organic reaction mechanisms:

-

Nucleophilic Attack: 2-amino-4-(trifluoromethyl)phenol possesses two nucleophilic sites: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). In the presence of a strong base like potassium hydroxide (KOH), the hydroxyl group is deprotonated to form a more potent phenoxide nucleophile. This phenoxide, along with the amine, attacks the electrophilic carbon of carbon disulfide.[9]

-

Intramolecular Cyclization & Tautomerization: The resulting dithiocarbamate intermediate undergoes an intramolecular cyclization, eliminating a molecule of water (or H₂S, depending on the exact mechanism and workup) to form the stable benzoxazole ring system. Acidification of the reaction mixture protonates the intermediate salt and facilitates the final cyclization and establishment of the thione-thiol equilibrium.

Caption: General workflow for the synthesis of the title compound.

A detailed, step-by-step experimental protocol for this synthesis is provided in Section 6.

Spectroscopic Profile

-

¹H NMR: The spectrum would be dominated by signals in the aromatic region (approx. δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. Due to the substitution pattern, complex splitting (doublets, doublet of doublets) would be expected. A broad, exchangeable singlet corresponding to the N-H proton would be observed, typically downfield (>10 ppm).

-

¹³C NMR: Key signals would include the thiocarbonyl carbon (C=S) around δ 170-185 ppm, the carbon of the trifluoromethyl group (CF₃) as a quartet due to C-F coupling, and several signals for the aromatic carbons.

-

¹⁹F NMR: A sharp singlet would be expected for the three equivalent fluorine atoms of the -CF₃ group.

-

FT-IR (cm⁻¹): Characteristic absorption bands would include N-H stretching (approx. 3100-3300), C=S stretching (approx. 1200-1300), and strong C-F stretching bands (approx. 1100-1350).

-

Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be observed at m/z 219. Fragmentation may involve the loss of sulfur or the trifluoromethyl group.[10]

Chemical Reactivity: A Tale of Two Tautomers

The reactivity of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione is governed by its thione-thiol tautomerism, providing two primary nucleophilic centers: the sulfur atom (in the thiol form) and the nitrogen atom (in the thione form).[6]

-

S-Alkylation and S-Acylation: The sulfur atom of the thiol tautomer is a soft nucleophile and readily reacts with electrophiles like alkyl halides (e.g., methyl iodide, benzyl bromide) or acyl halides in the presence of a mild base. This S-functionalization is often the kinetically preferred pathway and is a key strategy for building more complex derivatives.[6]

-

N-Alkylation and N-Acylation: The nitrogen atom can also act as a nucleophile, particularly with hard electrophiles or under conditions that favor the thione tautomer. Competition between N- and S-alkylation is common, and reaction conditions (solvent, base, temperature) can be tuned to favor one over the other.

-

Coordination Chemistry: As an ambidentate ligand, it can coordinate with transition metal ions. Spectroscopic studies on the parent benzoxazole-2-thione show that it typically acts as a monodentate ligand, bonding through the nitrogen atom to form tetrahedral complexes with metals like Cobalt(II) and Nickel(II).[5] The exocyclic sulfur and ring oxygen are generally not involved in coordination.[6]

Caption: Key reactivity pathways of the title compound.

Applications in Medicinal Chemistry and Drug Discovery

The unique combination of the benzoxazole core and the trifluoromethyl group makes this molecule a highly attractive scaffold for developing novel therapeutic agents.

-

Anticancer Potential: The overexpression of Glutathione S-transferase P1-1 (GST P1-1) is a known mechanism of resistance to chemotherapy in many tumors. Benzoxazole derivatives bearing a trifluoromethylphenyl group have been specifically designed and synthesized as potent inhibitors of human GST P1-1, demonstrating their potential to overcome cancer drug resistance.[4] The title compound is a direct precursor or analogue for such inhibitors.

-

Antimicrobial and Antifungal Activity: The 2-mercaptobenzoxazole moiety is structurally related to 2-mercaptobenzothiazole, a class of compounds known for a wide spectrum of antimicrobial and antifungal activities.[11][12] This suggests a high probability that 5-(Trifluoromethyl)benzoxazole-2(3H)-thione and its derivatives could serve as leads for new anti-infective agents.

-

CNS and Receptor-Targeted Agents: The benzoxazole scaffold is present in compounds designed as 5-HT₃ receptor antagonists, which have applications in treating conditions like irritable bowel syndrome.[13] The drug-like properties imparted by the -CF₃ group make this scaffold suitable for optimization against various CNS targets.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione from 2-amino-4-(trifluoromethyl)phenol.

Causality Statement: This procedure utilizes a strong base (KOH) to generate a nucleophilic phenoxide/amine which attacks carbon disulfide. The subsequent intramolecular condensation is driven by the formation of the stable aromatic benzoxazole ring system upon acidification. Ethanol serves as a suitable solvent for the reactants and the intermediate salt.

Materials:

-

2-Amino-4-(trifluoromethyl)phenol (1.0 eq)[14]

-

Potassium Hydroxide (KOH) (1.2 eq)

-

Carbon Disulfide (CS₂) (1.5 eq)

-

Ethanol, 95%

-

Deionized Water

-

Hydrochloric Acid (HCl), 2M

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.

Safety Precautions:

-

Work in a well-ventilated fume hood at all times.

-

Carbon disulfide is highly volatile, flammable, and toxic. Avoid inhalation and contact with skin.

-

Potassium hydroxide and hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (1.2 eq) in a minimal amount of water, then add ethanol (approx. 5-10 mL per gram of aminophenol). Stir until the KOH is fully dissolved.

-

Addition of Starting Material: To the stirred basic solution, add 2-amino-4-(trifluoromethyl)phenol (1.0 eq) portion-wise. Stir at room temperature for 15-20 minutes. The solution may change color.

-

Addition of CS₂: Cool the flask in an ice bath. Slowly add carbon disulfide (1.5 eq) dropwise to the reaction mixture over 30 minutes. Caution: The reaction may be exothermic.

-

Reaction: After the addition is complete, remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 75-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. If a precipitate (the potassium salt of the product) has formed, it can be collected by vacuum filtration.

-

Workup - Acidification: Transfer the reaction mixture (or the redissolved salt) to a beaker containing crushed ice. Slowly and with vigorous stirring, add 2M HCl until the solution is acidic (pH ~2-3, check with pH paper). A solid precipitate should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

-

LookChem. (n.d.). Cas 13451-80-4, 5-(Trifluoromethyl)-2(3H)-benzoxazolethione. Retrieved from [Link]

-

Preti, C., & Tosi, G. (1976). Spectroscopic studies of benzoxazole-2-thione complexes. Derivatives of cobalt(II) and nickel(II) halides. Canadian Journal of Chemistry, 54(1), 85-91. Available at: [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Retrieved from [Link]

-

Khan, I., et al. (2023). Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. Scientific Reports. Available at: [Link]

-

Prakash, O., et al. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Chemsrc.com. (n.d.). 5-(Trifluoromethyl)benzoxazole Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]

-

DSpace at University of Tabuk. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

-

Saeed, A., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Journal of the Chilean Chemical Society. Available at: [Link]

-

MDPI. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from [Link]

-

AccelaChem. (n.d.). 13451-80-4, 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. Retrieved from [Link]

-

Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology. Available at: [Link]

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

-

IUCrData. (2021). 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4-(trifluoromethyl)phenol. Retrieved from [Link]

-

Millard, B. J., & Partridge, A. F. (1973). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 38(26), 4492–4496. Available at: [Link]

-

El-Sayed, R. (2015). Reactions of Carbon Disulfide with N-Nucleophiles. Journal of Sulfur Chemistry. Available at: [Link]

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES [repository.najah.edu]

- 4. Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cas 13451-80-4,5-(Trifluoromethyl)-2(3H)-benzoxazolethione | lookchem [lookchem.com]

- 8. 13451-80-4,5-(Trifluoromethyl)benzoxazole-2(3H)-thione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ossila.com [ossila.com]

- 12. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

A Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. While direct experimental spectra for this specific compound are not widely published, this guide will leverage data from closely related analogs and fundamental spectroscopic principles to provide a robust predictive analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction to 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

5-(Trifluoromethyl)benzoxazole-2(3H)-thione belongs to the benzoxazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The incorporation of a trifluoromethyl group at the 5-position is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The benzoxazole-2(3H)-thione core itself is a versatile scaffold, capable of existing in tautomeric equilibrium between the thione and thiol forms, which influences its chemical reactivity and biological interactions[1].

This guide will focus on the key spectroscopic techniques used for the structural elucidation of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will discuss the expected spectral features, the underlying principles, and provide detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione is expected to be relatively simple, with distinct signals for the aromatic protons and the N-H proton of the thione tautomer. The solvent of choice for NMR analysis is typically deuterated dimethyl sulfoxide (DMSO-d₆) due to its ability to dissolve a wide range of organic compounds and to clearly resolve N-H protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~ 7.8 - 8.0 | d | ~8.0 - 9.0 | Proximity to the electron-withdrawing CF₃ group leads to significant deshielding. |

| H-6 | ~ 7.6 - 7.8 | dd | ~8.0 - 9.0, ~1.5 - 2.0 | Coupled to both H-7 and H-4 (meta-coupling). |

| H-7 | ~ 7.4 - 7.6 | d | ~8.0 - 9.0 | Coupled to H-6. |

| N-H | ~ 12.0 - 14.0 | br s | - | The acidic proton of the thione tautomer is typically broad and significantly downfield. |

Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is critical for observing the N-H proton. In protic solvents like methanol-d₄, this proton can exchange with the solvent, leading to signal broadening or disappearance. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially for resolving the aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the trifluoromethyl group will be evident through the characteristic quartet signal for the CF₃ carbon and the C-F coupling observed for the C-5 carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Rationale |

| C=S (C-2) | ~ 180 - 190 | - | The thiocarbonyl carbon is highly deshielded. |

| C-3a | ~ 145 - 150 | - | Aromatic carbon adjacent to the oxygen atom. |

| C-7a | ~ 130 - 135 | - | Aromatic carbon adjacent to the nitrogen atom. |

| C-5 | ~ 125 - 130 | q, ~30-35 | Aromatic carbon directly attached to the CF₃ group. |

| CF₃ | ~ 120 - 125 | q, ~270-280 | The trifluoromethyl carbon itself. |

| C-4 | ~ 115 - 120 | - | Aromatic carbon. |

| C-6 | ~ 110 - 115 | - | Aromatic carbon. |

| C-7 | ~ 105 - 110 | - | Aromatic carbon. |

Self-Validating System: The observation of the C-S carbon at a significantly downfield shift (around 180-190 ppm) is a strong confirmation of the thione tautomer being the major form in solution[1]. The characteristic quartet for the CF₃ group and the coupled C-5 signal in the ¹³C NMR spectrum, in conjunction with the ¹⁹F NMR spectrum (which would show a singlet), provides unambiguous evidence for the presence and position of the trifluoromethyl group.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of different bonds are sensitive to their environment, making FT-IR a valuable tool for structural confirmation.

Table 3: Predicted FT-IR Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H stretch | 3100 - 3300 | Medium, broad | Characteristic of the N-H bond in the thione tautomer. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Typical for C-H bonds in an aromatic ring. |

| C=S stretch (thione) | 1200 - 1300 | Strong | A strong absorption in this region is indicative of the thiocarbonyl group. |

| C-F stretch | 1000 - 1200 | Strong | The C-F bonds of the trifluoromethyl group will give rise to strong absorptions. |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected due to the vibrations of the benzene ring. |

| C-O-C stretch | 1000 - 1100 | Medium | Characteristic of the ether linkage within the oxazole ring. |

Expertise & Experience: The N-H stretching frequency can be influenced by hydrogen bonding, which may lead to a broader and lower frequency band. The C=S stretch is a particularly diagnostic peak for the thione tautomer. In the case of the thiol tautomer, one would expect to see a weak S-H stretch around 2550-2600 cm⁻¹ and the absence of a strong C=S band.

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the compound (1-2 mg) with about 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Perform a background scan before running the sample.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Rationale |

| [M]⁺ | 219.00 | Molecular ion peak. |

| [M - CF₃]⁺ | 150.01 | Loss of the trifluoromethyl radical. |

| [M - S]⁺ | 187.03 | Loss of a sulfur atom. |

Trustworthiness: The exact mass of the molecular ion, as determined by HRMS, should be within a few parts per million (ppm) of the calculated value for the molecular formula C₈H₄F₃NOS. This provides a high degree of confidence in the elemental composition of the synthesized compound.

Fragmentation Pathway

The fragmentation of 5-(trifluoromethyl)benzoxazole-2(3H)-thione under electron ionization (EI) conditions is expected to proceed through several key pathways.

Caption: Predicted major fragmentation pathways for 5-(trifluoromethyl)benzoxazole-2(3H)-thione in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by infusion if using electrospray ionization (ESI).

-

Ionization: Use either electron ionization (EI) for fragmentation analysis or a soft ionization technique like ESI for accurate molecular weight determination.

-

Mass Analysis: Acquire the spectrum using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. By leveraging the known spectroscopic characteristics of the benzoxazole-2-thione core and the influence of the trifluoromethyl substituent, we have established a comprehensive set of expected ¹H NMR, ¹³C NMR, FT-IR, and MS data. The provided experimental protocols offer a practical framework for researchers to acquire and interpret the spectroscopic data for this and related compounds. This integrated spectroscopic approach is essential for the unambiguous structural confirmation and further development of novel benzoxazole-based therapeutic agents.

References

-

Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PubMed Central. [Link]

-

Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). RJPT. [Link]

-

Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]

-

5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. ResearchGate. [Link]

-

Spectroscopic studies of benzoxazole-2-thione complexes. Derivatives of cobalt(II) and nickel(II) halides. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

Benzoxazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide array of biological activities. The incorporation of a trifluoromethyl group at the 5-position of the benzoxazole-2(3H)-thione core is a strategic chemical modification. The trifluoromethyl group, with its high electronegativity and lipophilicity, can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

Benzoxazole-2(3H)-thione and its analogs exist in a tautomeric equilibrium between the thione and thiol forms.[1] However, in solution, the thione form is generally predominant.[1] The unambiguous characterization of such molecules is paramount, and NMR spectroscopy stands as the most powerful tool for confirming the structure and purity of these synthesized compounds. This guide will provide the foundational knowledge required to interpret the ¹H and ¹³C NMR spectra of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione with confidence.

Fundamental Principles of ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The precise frequency of this absorption is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ) .

In ¹H NMR, the chemical shift of a proton is influenced by the electron density of its surrounding atoms. Electron-withdrawing groups, such as the trifluoromethyl group, decrease the electron density around nearby protons, causing them to be "deshielded" and resonate at a higher chemical shift (downfield). Conversely, electron-donating groups increase shielding and lead to an upfield shift. Additionally, the interaction between the spins of neighboring, non-equivalent protons leads to spin-spin coupling , which splits a single resonance into a multiplet. The number of peaks in a multiplet is given by the n+1 rule (where n is the number of equivalent neighboring protons), and the distance between these peaks is the coupling constant (J) , measured in Hertz (Hz). The area under a proton signal, or its integration , is directly proportional to the number of protons it represents.

¹³C NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), these spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon and to enhance the signal-to-noise ratio. The chemical shifts of carbons are also highly dependent on their electronic environment. Carbons bonded to electronegative atoms or involved in double or triple bonds are generally found downfield.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate instrumental parameters. The following protocol is a self-validating system designed to ensure reproducibility and accuracy.

Sample Preparation

-

Compound Purity: Ensure the 5-(Trifluoromethyl)benzoxazole-2(3H)-thione sample is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation. Purification can be achieved by techniques such as recrystallization or column chromatography.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For benzoxazole derivatives, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[2] DMSO-d₆ is particularly useful as it can help in observing the exchangeable N-H proton.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower sensitivity of the ¹³C nucleus.[3]

-

Internal Standard: Add a small amount of an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the universally accepted standard for organic solvents, with its ¹H and ¹³C signals defined as 0.00 ppm.[1]

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to prevent shimming issues and line broadening.

-

Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Instrument Parameters

The following are general starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence.

-

Acquisition Time (AT): 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds. A longer delay may be necessary for quantitative measurements.

-

Number of Scans (NS): 8-16 scans, signal-to-noise dependent.

-

Spectral Width (SW): 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time (AT): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more, depending on the sample concentration.

-

Spectral Width (SW): 0-200 ppm.

-

Predicted ¹H NMR Spectral Analysis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

The ¹H NMR spectrum of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione is expected to show signals for the three aromatic protons and one N-H proton. The chemical shifts are predicted based on the known spectrum of benzoxazole-2(3H)-thione and the substituent chemical shift (SCS) effects of the trifluoromethyl group. The CF₃ group is a strong electron-withdrawing group, which will deshield the protons on the aromatic ring.

-

H-7 (ortho to the oxygen): This proton is expected to be a doublet with a chemical shift around δ 7.3-7.5 ppm . The coupling will be to H-6 with a typical ortho coupling constant of J ≈ 8-9 Hz.

-

H-6 (meta to the CF₃ group): This proton will appear as a doublet of doublets, coupling to both H-7 (ortho coupling, J ≈ 8-9 Hz) and H-4 (meta coupling, J ≈ 2-3 Hz). Its chemical shift is predicted to be in the range of δ 7.6-7.8 ppm .

-

H-4 (ortho to the CF₃ group): This proton will be the most deshielded of the aromatic protons due to the strong electron-withdrawing effect of the adjacent CF₃ group. It is expected to appear as a doublet (due to meta coupling to H-6, J ≈ 2-3 Hz) or a narrow multiplet around δ 7.9-8.1 ppm .

-

N-H (Amide Proton): The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, it might be a broad singlet around δ 9-11 ppm . In a hydrogen-bond accepting solvent like DMSO-d₆, it is expected to be a sharper singlet and shifted further downfield, potentially in the range of δ 11-13 ppm .[2]

Predicted ¹³C NMR Spectral Analysis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Aromatic Carbons:

-

C-4, C-6, and C-7: These carbons will resonate in the aromatic region between δ 110-130 ppm . The specific assignments can be complex, but generally, carbons ortho and para to the oxygen and nitrogen atoms will be more shielded (further upfield).

-

C-3a and C-7a (Bridgehead Carbons): These quaternary carbons are part of the fused ring system and are expected to appear between δ 130-150 ppm .[4]

-

C-5 (Carbon attached to CF₃): The chemical shift of this carbon will be influenced by the electronegative CF₃ group and is predicted to be in the aromatic region, likely between δ 125-135 ppm . It will also exhibit coupling to the three fluorine atoms, appearing as a quartet with a coupling constant of approximately ²JCF ≈ 30-40 Hz.

-

-

C-2 (Thiocarbonyl Carbon, C=S): The thiocarbonyl carbon is significantly deshielded and is expected to resonate far downfield, typically in the range of δ 170-190 ppm .[5]

-

CF₃ (Trifluoromethyl Carbon): The carbon of the trifluoromethyl group is expected to appear as a quartet due to the large one-bond coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz).[6] The chemical shift is predicted to be in the range of δ 120-125 ppm .

Data Summary Table

The predicted ¹H and ¹³C NMR data for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione are summarized in the table below.

| ¹H NMR | ¹³C NMR | ||

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| H-7 | 7.3-7.5 (d, J ≈ 8-9 Hz) | C-7 | 110-120 |

| H-6 | 7.6-7.8 (dd, J ≈ 8-9, 2-3 Hz) | C-4 | 115-125 |

| H-4 | 7.9-8.1 (d, J ≈ 2-3 Hz) | C-6 | 120-130 |

| N-H | 9-11 (br s in CDCl₃) or 11-13 (s in DMSO-d₆) | CF₃ | 120-125 (q, ¹JCF ≈ 270-280 Hz) |

| C-5 | 125-135 (q, ²JCF ≈ 30-40 Hz) | ||

| C-3a | 130-140 | ||

| C-7a | 145-155 | ||

| C-2 (C=S) | 170-190 |

Visualization of Molecular Structure and Workflow

To aid in the correlation of NMR signals with the molecular structure and to provide a clear overview of the experimental process, the following diagrams have been generated using Graphviz.

Caption: Molecular structure of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione with atom numbering for NMR correlation.

Sources

- 1. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

Abstract: This technical guide provides a comprehensive framework for the mass spectrometric analysis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct, published mass spectral data for this specific molecule, this document leverages established principles of mass spectrometry and fragmentation patterns of structurally related compounds to build a predictive analytical strategy. We will explore crucial pre-analytical considerations, propose a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol, and detail the predicted fragmentation pathways in both positive and negative ionization modes. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to characterize this molecule and its analogues with a high degree of scientific rigor.

Introduction and Foundational Concepts

5-(Trifluoromethyl)benzoxazole-2(3H)-thione belongs to a class of heterocyclic compounds that are of significant interest due to their wide spectrum of biological activities.[1][2] The benzoxazole core is a privileged scaffold in medicinal chemistry, while the trifluoromethyl group can significantly enhance metabolic stability and binding affinity. Mass spectrometry (MS) is an indispensable tool for the unambiguous structural confirmation and quantification of such novel chemical entities.[3][4] It provides precise molecular weight determination and yields characteristic fragment ions that serve as a structural fingerprint.[5]

Structural and Physicochemical Properties

Before undertaking any analysis, it is critical to understand the fundamental properties of the target molecule.

-

Molecular Formula: C₈H₄F₃NOS

-

Monoisotopic Mass: 218.9976 Da

-

Key Structural Features:

-

A rigid benzoxazole bicyclic system.

-

An electron-withdrawing trifluoromethyl (-CF₃) group on the benzene ring.

-

A thione (C=S) group, which can exist in equilibrium with its thiol tautomer.

-

The Thione-Thiol Tautomerism: A Critical Analytical Consideration

Benzoxazole-2(3H)-thione exists in a tautomeric equilibrium with its thiol form, 2-mercaptobenzoxazole.[6] This equilibrium is influenced by factors such as solvent polarity and pH.

Caption: Thione-thiol tautomerism of the target molecule.

This tautomerism is a crucial consideration for mass spectrometry because the two forms may exhibit different ionization efficiencies and fragmentation behaviors. The thione form is generally more stable.[1] In electrospray ionization (ESI), the protonation or deprotonation site will dictate the subsequent fragmentation cascade.

Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a molecule of this polarity and molecular weight, reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[7][8] This approach provides chromatographic separation from impurities, followed by sensitive and specific detection by the mass spectrometer.

The Causality of Ionization Source Selection

The choice of ionization source is paramount for achieving robust analysis.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules that can be readily ionized in solution. Given the presence of the nitrogen and the acidic proton in the thione/thiol group, 5-(Trifluoromethyl)benzoxazole-2(3H)-thione is an excellent candidate for ESI in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar compounds. While it could potentially work, ESI is the more logical starting point due to the molecule's heteroatomic structure.

We will proceed with the hypothesis that ESI will provide superior sensitivity and generate the most informative spectra.

Workflow for Structural Characterization

The overall analytical workflow is designed to ensure data integrity and comprehensive structural elucidation.

Caption: General experimental workflow for LC-MS/MS analysis.

Proposed Experimental Protocol

This protocol is designed as a self-validating system, incorporating standard practices for method development.

Objective: To determine the accurate mass and elucidate the fragmentation pattern of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.[3]

Step 1: Sample Preparation

-

Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

-

Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

-

Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

Step 2: Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Rationale: Formic acid is a common modifier that aids in protonation for positive mode ESI, leading to better peak shape and ionization efficiency.

-

Step 3: Mass Spectrometry

-

Ionization Mode: ESI, run in separate positive and negative mode acquisitions.

-

Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

-

MS1 Scan Range: m/z 50 - 500.

-

MS/MS Analysis: Data-Dependent Acquisition (DDA).

-

Select the top 3 most intense ions from the MS1 scan for fragmentation.

-

Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to capture both low and high-energy fragments.

-

Rationale: A stepped collision energy ensures that we observe a wide range of fragments, from simple losses to more complex ring cleavages, providing a richer dataset for structural confirmation.

-

Predicted Mass Spectra and Fragmentation Analysis

The core of this guide is the prediction of fragmentation pathways based on the known behavior of related chemical moieties.

| Ion Type | Predicted m/z | Formula | Ionization Mode |

| [M+H]⁺ | 220.0048 | [C₈H₅F₃NOS]⁺ | Positive ESI |

| [M-H]⁻ | 218.9903 | [C₈H₃F₃NOS]⁻ | Negative ESI |

Positive Ion Mode ([M+H]⁺) Fragmentation

Protonation is expected to occur on the nitrogen or the exocyclic sulfur atom. The subsequent fragmentation will be driven by the stability of the resulting fragments and neutral losses.

Key Predicted Fragmentations:

-

Loss of Difluorocarbene (:CF₂): Trifluoromethyl-substituted heterocycles are known to undergo rearrangement and loss of difluorocarbene (50 Da).[9] This is often a prominent fragmentation pathway.

-

Loss of Carbon Monosulfide (CS): Cleavage of the thione group can lead to the loss of CS (44 Da).

-

Benzoxazole Ring Cleavage: The core ring system can undergo cleavage, typically involving the loss of CO (28 Da) from the oxazole portion.[8][10]

Caption: Predicted fragmentation pathway in positive ion mode (ESI+).

Negative Ion Mode ([M-H]⁻) Fragmentation

Deprotonation will occur at the N-H position, creating an anion. Fragmentation in negative mode is often simpler and may involve characteristic losses.

Key Predicted Fragmentations:

-

Loss of Trifluoromethyl Radical (·CF₃): Homolytic cleavage can lead to the loss of the ·CF₃ radical (69 Da).

-

Loss of Thiocyanate (SCN⁻ or ·SCN): Ring opening could lead to fragments related to the loss of the thiocyanate group.

Conclusion

The mass spectrometric analysis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione is a tractable but nuanced challenge. By understanding the fundamental principles of its structure, particularly the thione-thiol tautomerism, and leveraging predictive fragmentation based on related compounds, a robust analytical method can be developed. The proposed LC-MS/MS protocol provides a strong foundation for achieving unambiguous structural confirmation. The predicted fragmentation pathways, characterized by the loss of :CF₂ in positive mode and potential loss of ·CF₃ in negative mode, offer key diagnostic ions for identifying this molecule. This guide serves as a starting point for any researcher or scientist tasked with the characterization of this and similar novel heterocyclic compounds.

References

-

Al-Douh, M. H., Al-Nuri, M. A., & Darweesh, A. F. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PubMed Central. [Link]

-

Zou, Y., et al. (2020). 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. National Institutes of Health. [Link]

-

Shcherbakova, I., et al. (2022). Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. Pharmateca. [Link]

-

Sundari, V., & Valliappan, R. (2004). Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles. Oriental Journal of Chemistry, 20(3). [Link]

-

Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]

-

ChemistryStudent. (2025). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. [Link]

-

RSC. (2024). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. RSC. [Link]

-

Pathak, S., et al. (2020). Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives. Neliti. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 712377, 2-Mercaptobenzoxazole. PubChem. [Link]

-

Walwil, A. (2018). The Mass Spectra Analysis for α-Ionone and β-Ionone. International Journal of Chemistry, 10(2). [Link]

-

Carbery, D. R. (2022). Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM. ORBi. [Link]

-

National Institutes of Health. (2018). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PubMed Central. [Link]

Sources

- 1. 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neliti.com [neliti.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jchemrev.com [jchemrev.com]

- 5. youtube.com [youtube.com]

- 6. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 8. benchchem.com [benchchem.com]

- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 10. Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Crystal Structure of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione: A Predictive and Comparative Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the anticipated crystal structure of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available at the time of this writing, this document, authored from the perspective of a Senior Application Scientist, synthesizes data from closely related analogs and computational studies to offer a robust predictive analysis. By understanding the foundational crystal engineering principles of the benzoxazole-2(3H)-thione core and the influence of the electron-withdrawing trifluoromethyl group, researchers can gain significant insights into its solid-state properties, crucial for applications in medicinal chemistry and materials science.

Introduction: The Significance of the Benzoxazole-2(3H)-thione Scaffold

The benzoxazole-2(3H)-thione moiety is a privileged heterocyclic scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities. Its rigid, planar structure and capacity for hydrogen bonding and π-π stacking interactions make it an attractive core for designing molecules that can effectively interact with biological targets. The thione group, in particular, is a key feature, as it can exist in a tautomeric equilibrium with its thiol form, offering diverse possibilities for chemical modification and biological interactions.

The introduction of a trifluoromethyl (-CF3) group at the 5-position of the benzene ring is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The -CF3 group is highly lipophilic and electron-withdrawing, which can enhance metabolic stability, membrane permeability, and binding affinity. Understanding how this powerful functional group influences the crystal packing of the benzoxazole-2(3H)-thione core is paramount for predicting the solid-state behavior of new drug candidates, including solubility, dissolution rate, and polymorphism.

Predicted Molecular Geometry and Tautomerism

Based on the analysis of related crystal structures, it is predicted that 5-(Trifluoromethyl)benzoxazole-2(3H)-thione exists predominantly in the thione tautomeric form in the solid state. This is characterized by a carbon-sulfur double bond (C=S) and a hydrogen atom on the nitrogen of the oxazole ring (N-H). This arrangement is generally more stable than the thiol tautomer in the crystalline phase for this class of compounds. The benzoxazole ring system is expected to be essentially planar.

Synthesis and Crystallization: A Proposed Methodology

The synthesis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione can be achieved through established synthetic routes for benzoxazole-2-thiones. A plausible and efficient method involves the cyclization of 2-amino-4-(trifluoromethyl)phenol with a thiocarbonyl source.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-(trifluoromethyl)phenol (1 equivalent) and potassium ethyl xanthate (1.1 equivalents) in ethanol.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield crystalline 5-(Trifluoromethyl)benzoxazole-2(3H)-thione.

Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction is a critical step. For 5-(Trifluoromethyl)benzoxazole-2(3H)-thione, the following approaches are recommended:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at room temperature in a dust-free environment.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.

-

Cooling Crystallization: A hot, saturated solution of the compound is slowly cooled to room temperature, and then further cooled in a refrigerator or cold room.

The choice of solvent is crucial and often determined empirically. Solvents that engage in hydrogen bonding with the N-H and C=S groups can influence the resulting crystal packing.

Predicted Crystal Packing and Intermolecular Interactions

The crystal packing of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione will be dictated by a combination of intermolecular forces. Based on studies of analogous compounds, we can anticipate the following key interactions:

-

N-H···S Hydrogen Bonding: This is expected to be the most dominant and directional interaction, leading to the formation of well-defined supramolecular synthons. Molecules are likely to form hydrogen-bonded dimers or chains.

-

π-π Stacking: The planar benzoxazole rings are predisposed to π-π stacking interactions, which will contribute significantly to the overall stability of the crystal lattice. The presence of the electron-withdrawing -CF3 group will influence the quadrupole moment of the aromatic system, potentially favoring offset or slipped-parallel stacking arrangements.

-

C-H···O and C-H···F Interactions: Weaker C-H···O and C-H···F hydrogen bonds involving the aromatic C-H donors and the oxazole oxygen or fluorine atoms of the -CF3 group as acceptors will provide additional stabilization to the crystal packing.

-

Halogen Bonding (F···S/O/N): The fluorine atoms of the trifluoromethyl group could potentially participate in halogen bonding interactions with the sulfur, oxygen, or nitrogen atoms of neighboring molecules, further influencing the packing arrangement.

Hirshfeld Surface Analysis: A Predictive Tool

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. For 5-(Trifluoromethyl)benzoxazole-2(3H)-thione, a predictive Hirshfeld analysis would likely reveal:

-

Prominent red spots on the d_norm surface corresponding to the N-H donor and the C=S acceptor of the strong hydrogen bonds.

-

Regions indicating H···H, C···H, and F···H contacts, which collectively will comprise a significant portion of the crystal packing.

-

The shape-index plot would likely indicate the presence of π-π stacking interactions.

The visualization below illustrates the key predicted intermolecular interactions that would drive the crystal packing of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione.

Caption: Predicted key intermolecular interactions in the crystal structure of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione.

Anticipated Crystallographic Data

While the precise unit cell parameters and space group can only be determined experimentally, we can make some educated predictions based on related structures. Benzoxazole-2(3H)-thione derivatives often crystallize in common centrosymmetric space groups such as P2₁/c or P-1. The presence of the bulky and conformationally complex -CF3 group might lead to a less symmetric space group.

Table 1: Predicted Crystallographic Parameters for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione (Hypothetical)

| Parameter | Predicted Value/Range | Rationale |

| Crystal System | Monoclinic or Triclinic | Common for this class of compounds. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are frequently observed. |

| Z (Molecules/unit cell) | 2, 4, or 8 | Dependent on the packing efficiency and symmetry. |

| Density | 1.5 - 1.7 g/cm³ | Increased density expected due to the heavy fluorine atoms. |

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. By leveraging data from analogous compounds and established principles of crystal engineering, we have outlined the likely molecular geometry, synthetic and crystallization strategies, and the key intermolecular interactions that will govern its solid-state architecture. The dominant N-H···S hydrogen bonding and π-π stacking, modulated by the electronic effects of the trifluoromethyl group, are anticipated to be the primary drivers of the crystal packing.

The definitive elucidation of this crystal structure through single-crystal X-ray diffraction is a critical next step. Such experimental data would not only validate the predictions made herein but also provide invaluable insights for the rational design of future benzoxazole-2(3H)-thione derivatives with tailored solid-state properties for enhanced performance in pharmaceutical and materials science applications.

References

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Journal of the Serbian Chemical Society, 86(9), 869-881. [Link]

-

Rakhmonova, S. A., Tursunov, M. A., Minin, V. V., Eltsov, I. V., Rakhmonov, S. K., & Nasirov, F. A. (2022). 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 231–234. [Link]

-

Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Rakhmonova, S. A., Tursunov, M. A., Minin, V. V., Eltsov, I. V., Rakhmonov, S. K., & Nasirov, F. A. (2022). 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 78(2), 231-234. [Link]

-

Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(6), 565-570. [Link]

-

5-METHOXY-1,3-BENZOXAZOLE-2(3H)-THIONE. (n.d.). Gsrs. Retrieved January 27, 2026, from [Link]

-

Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. (2023). Pharmaceutical Chemistry Journal, 57(4), 513-520. [Link]

-

Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities. (2022). Molecules, 27(15), 4991. [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2949-2955. [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2023). International Journal of Research and Review, 10(6), 46-56. [Link]

-

One-Pot Synthesis of 3-Difluoromethyl Benzoxazole-2-thiones. (2018). The Journal of Organic Chemistry, 83(21), 13494-13501. [Link]

-

Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. (2014). Journal of Molecular Structure, 1063, 16-29. [Link]

-

Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). (2025). Research Journal of Pharmacy and Technology, 18(6), 2841-2845. [Link]

-

Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. (2023). Scientific Reports, 13(1), 12158. [Link]

Unveiling the Therapeutic Potential of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzoxazole nucleus, a heterocyclic motif composed of a benzene ring fused to an oxazole ring, is a cornerstone in the development of novel therapeutic agents.[1] Its structural resemblance to endogenous purine bases allows for effective interactions with a wide array of biological macromolecules.[2] The derivatization of the benzoxazole core, particularly into the benzoxazole-2(3H)-thione form, has unlocked a diverse pharmacological landscape, with demonstrated activities spanning anticancer, anti-inflammatory, and antimicrobial applications.[3] This guide focuses on a specific, promising derivative: 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. The introduction of a trifluoromethyl group at the 5-position is a strategic chemical modification known to enhance metabolic stability and binding affinity of small molecules to their protein targets. While direct experimental data on this particular molecule is emerging, a comprehensive analysis of structurally related compounds allows us to delineate its most probable and potent therapeutic targets. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, providing a roadmap for investigating the therapeutic utility of this compelling compound.

Potential Therapeutic Targets and Mechanistic Insights

Based on extensive research into the benzoxazole and benzoxazole-2-thione pharmacophores, we have identified four primary therapeutic targets for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione. The following sections will explore the rationale behind each target, the potential mechanism of action, and detailed protocols for experimental validation.

Glutathione S-transferase P1-1 (GST P1-1): A Key Player in Chemotherapy Resistance

Rationale for Targeting GST P1-1:

Glutathione S-transferase P1-1 (GST P1-1) is a phase II detoxification enzyme that is frequently overexpressed in various cancer types.[4] Its primary function is to conjugate glutathione (GSH) to a wide range of xenobiotics, including many chemotherapeutic drugs, thereby facilitating their excretion and diminishing their efficacy.[5] This overexpression is a significant contributor to the development of multidrug resistance in cancer cells.[4] Therefore, the inhibition of GST P1-1 presents a compelling strategy to sensitize cancer cells to existing chemotherapies. The benzoxazole scaffold has been identified as a promising framework for the design of potent GST P1-1 inhibitors.[6] Notably, derivatives bearing a trifluoromethyl group have demonstrated high affinity for the enzyme, suggesting that 5-(Trifluoromethyl)benzoxazole-2(3H)-thione is a strong candidate for GST P1-1 inhibition.[6]

Proposed Mechanism of Action:

It is hypothesized that 5-(Trifluoromethyl)benzoxazole-2(3H)-thione acts as a competitive or mixed-type inhibitor of GST P1-1. The benzoxazole core likely interacts with the hydrophobic substrate-binding site (H-site) of the enzyme, while the trifluoromethyl group may form favorable interactions with specific residues within this pocket, enhancing binding affinity. The thione group could also play a role in coordinating with residues in the active site.

Experimental Validation: GST P1-1 Inhibition Assay

A robust and reliable method to determine the inhibitory potential of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione against GST P1-1 involves a spectrophotometric assay using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.[5]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human GST P1-1 enzyme in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).

-

Prepare a stock solution of reduced glutathione (GSH) in the same buffer.

-

Prepare a stock solution of CDNB in ethanol.

-

Prepare a stock solution of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the test compound (5-(Trifluoromethyl)benzoxazole-2(3H)-thione) to the wells.

-

Add the GST P1-1 enzyme to all wells except the negative control.

-

Add GSH to all wells.

-

Pre-incubate the plate at room temperature for 20 minutes to allow for the interaction between the enzyme and the inhibitor.[5]

-

Initiate the reaction by adding CDNB to all wells.

-

Immediately measure the change in absorbance at 340 nm over time using a microplate reader. The formation of the GSH-CDNB conjugate results in an increase in absorbance.[5]

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Critical Mediator of Angiogenesis

Rationale for Targeting VEGFR-2:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[7] In the context of cancer, angiogenesis is essential for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen.[8] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy.[8] Several studies have demonstrated that benzoxazole derivatives can effectively inhibit VEGFR-2 kinase activity, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[9][10] The structural features of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione make it a plausible candidate for a VEGFR-2 inhibitor.

Proposed Mechanism of Action:

5-(Trifluoromethyl)benzoxazole-2(3H)-thione is predicted to act as a Type I or Type II kinase inhibitor, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. The benzoxazole ring system can form hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The trifluoromethylphenyl moiety can extend into a hydrophobic pocket, further stabilizing the binding. By occupying the ATP-binding site, the compound would prevent the phosphorylation of downstream signaling molecules, thereby inhibiting the pro-angiogenic signaling cascade.

Experimental Validation: VEGFR-2 Kinase Assay

The inhibitory effect of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione on VEGFR-2 can be quantified using a biochemical kinase assay, which measures the phosphorylation of a substrate peptide.[11]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human VEGFR-2 kinase domain.

-

Prepare a stock solution of a suitable kinase substrate, such as a poly(Glu, Tyr) peptide.[11]

-

Prepare a stock solution of adenosine triphosphate (ATP).

-

Prepare a stock solution of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione in DMSO.

-

Prepare a kinase assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, and DTT).

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase assay buffer.

-

Add varying concentrations of the test compound.

-

Add the VEGFR-2 enzyme to all wells except the negative control.[11]

-

Add the substrate to all wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection and Data Analysis:

-

Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining after the reaction.[11][12]

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Macrophage Migration Inhibitory Factor (MIF): A Pro-inflammatory Cytokine and Tautomerase

Rationale for Targeting MIF:

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the inflammatory response and cell proliferation.[13][14] It is implicated in a range of diseases, including rheumatoid arthritis, sepsis, and various cancers.[13][15] MIF possesses a unique tautomerase activity, and its active site has been identified as a druggable pocket.[15] Notably, N-(phenylmethyl)-benzoxazol-2-thiones have been specifically designed and synthesized as antagonists of the MIF tautomerase active site, demonstrating the suitability of this scaffold for targeting MIF.[15]

Proposed Mechanism of Action:

5-(Trifluoromethyl)benzoxazole-2(3H)-thione is expected to bind to the tautomerase active site of MIF. This binding is anticipated to be non-covalent, involving hydrophobic and hydrogen bonding interactions. By occupying this site, the compound could allosterically inhibit the binding of MIF to its receptor, CD74, thereby blocking downstream pro-inflammatory and pro-proliferative signaling pathways.[13]

Experimental Validation: MIF Tautomerase Activity Assay

The inhibitory effect on MIF can be assessed by measuring the inhibition of its tautomerase activity using a spectrophotometric assay with L-dopachrome methyl ester as a substrate.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human MIF.

-

Prepare a stock solution of L-dopachrome methyl ester.

-

Prepare a stock solution of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione in DMSO.

-

Prepare an assay buffer (e.g., sodium phosphate buffer with EDTA).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the test compound.

-

Add the MIF enzyme.

-

Pre-incubate at room temperature.

-

Initiate the reaction by adding L-dopachrome methyl ester.

-

Monitor the decrease in absorbance at 475 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value from the dose-response curve.

-

Cyclooxygenase-2 (COX-2): A Key Enzyme in Inflammation and Pain

Rationale for Targeting COX-2:

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Selective inhibition of COX-2 is the mechanism of action for a class of non-steroidal anti-inflammatory drugs (NSAIDs) with an improved gastrointestinal safety profile compared to non-selective COX inhibitors.[16] The benzoxazole scaffold has been explored for the development of selective COX-2 inhibitors, indicating its potential to fit within the active site of this enzyme.[3]

Proposed Mechanism of Action:

5-(Trifluoromethyl)benzoxazole-2(3H)-thione may act as a selective inhibitor of COX-2 by binding to its active site. The trifluoromethyl group could potentially interact with the secondary pocket of the COX-2 active site, a feature that distinguishes it from the COX-1 isoform and is exploited by selective inhibitors. This would block the access of the natural substrate, arachidonic acid, to the catalytic tyrosine residue, thereby preventing the synthesis of prostaglandins.

Experimental Validation: COX-2 Inhibition Assay

The inhibitory activity against COX-2 can be determined using a fluorometric or ELISA-based assay that measures the production of prostaglandin E2 (PGE2).[17][18]

Step-by-Step Protocol (Fluorometric):

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add the test compound at various concentrations.

-

Add the COX-2 enzyme.

-

Add the fluorometric probe and cofactor.

-

Initiate the reaction by adding arachidonic acid.[19]

-

Measure the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the reaction rates.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value from the resulting dose-response curve.

-

Quantitative Data Summary

While specific IC50 values for 5-(Trifluoromethyl)benzoxazole-2(3H)-thione are not yet publicly available, the following table presents representative data for structurally related benzoxazole derivatives against the proposed targets to provide a benchmark for expected potency.

| Target Enzyme | Compound Class | Representative IC50 Values | Reference |

| GST P1-1 | Benzoxazole Derivatives | ~10 µM | [20] |

| VEGFR-2 | Benzoxazole Derivatives | 0.09 - 0.61 µM | [8][10] |

| MIF | Benzoxazol-2-ones | 7.5 nM - 80 nM | [13] |

| COX-2 | Benzoxazole Derivatives | 19.6 - 33.5 µg/ml | [3] |

| Cytotoxicity (MCF-7) | Benzoxazole Derivatives | 7.47 - 19.21 µM | [21] |

| Cytotoxicity (HepG2) | Benzoxazole Derivatives | 10.50 - 74.30 µM | [9] |